molecular formula C22H22FN3OS B301894 N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide

N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide

Cat. No. B301894
M. Wt: 395.5 g/mol
InChI Key: LSCPHLMZAARCQT-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide, also known as compound N, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N is not fully understood, but it is believed to exert its therapeutic effects by modulating various signaling pathways. Studies have suggested that N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N may activate the p53 pathway, which plays a critical role in regulating cell cycle progression and apoptosis. Additionally, N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Furthermore, studies have suggested that N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N may modulate the NF-κB pathway, which is a key regulator of inflammation.
Biochemical and Physiological Effects:
Compound N has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N can induce apoptosis and inhibit cell proliferation in cancer cells by activating the p53 pathway. Additionally, N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway. Furthermore, studies have suggested that N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

Compound N has several advantages for lab experiments, including its low toxicity and high selectivity for cancer cells. Furthermore, N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N has been shown to exhibit potent anti-cancer activity in a variety of cancer cell lines, making it a promising therapeutic candidate. However, there are also some limitations to using N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N in lab experiments. For example, the mechanism of action of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N. Firstly, further studies are needed to elucidate the mechanism of action of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N, which may provide insights into its potential therapeutic applications. Additionally, studies are needed to investigate the efficacy of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N in animal models of cancer, inflammation, and neurodegenerative disorders. Furthermore, studies are needed to optimize the synthesis of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N and develop more efficient methods for its production. Finally, studies are needed to investigate the potential side effects of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N and its safety profile in humans.

Synthesis Methods

Compound N can be synthesized through a multistep process involving the reaction of 4-fluoroacetophenone with 2,5-dimethylpyrrole in the presence of a Lewis acid catalyst to form the intermediate product. The intermediate product is then reacted with thioanisole and hydrazine hydrate to yield N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N.

Scientific Research Applications

Compound N has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have demonstrated that N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in a variety of cancer cell lines. Additionally, N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, studies have suggested that N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide N may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Product Name

N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide

Molecular Formula

C22H22FN3OS

Molecular Weight

395.5 g/mol

IUPAC Name

N-[(E)-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-phenylsulfanylpropanamide

InChI

InChI=1S/C22H22FN3OS/c1-15-13-18(16(2)26(15)20-11-9-19(23)10-12-20)14-24-25-22(27)17(3)28-21-7-5-4-6-8-21/h4-14,17H,1-3H3,(H,25,27)/b24-14+

InChI Key

LSCPHLMZAARCQT-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=N/NC(=O)C(C)SC3=CC=CC=C3

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=NNC(=O)C(C)SC3=CC=CC=C3

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=NNC(=O)C(C)SC3=CC=CC=C3

Origin of Product

United States

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